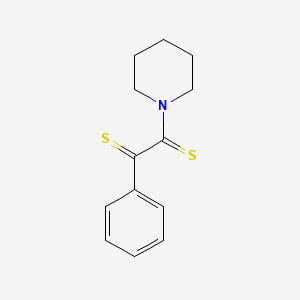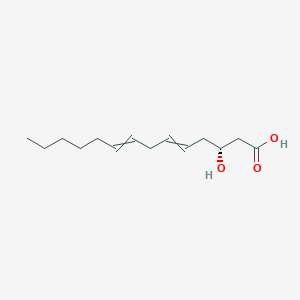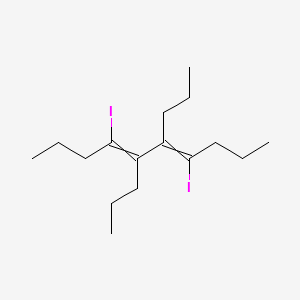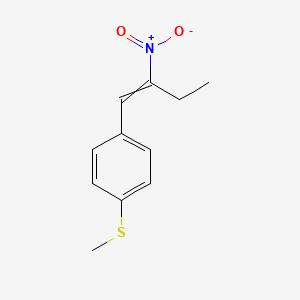![molecular formula C24H34O2 B12577583 3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol CAS No. 189209-38-9](/img/structure/B12577583.png)
3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with tert-butyl, hexyl, and dimethyl substituents, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized as an additive in polymers and materials for enhancing stability and performance.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. Its bulky substituents may also affect its binding affinity and specificity towards target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’,5,5’-Tetra-tert-butyl[1,1’-biphenyl]-4,4’-diol
- 3,3’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol
Uniqueness
3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol is unique due to its specific combination of substituents, which impart distinct physical and chemical properties. The presence of both tert-butyl and hexyl groups enhances its solubility and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
189209-38-9 |
|---|---|
Molekularformel |
C24H34O2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
2-(3-tert-butyl-2-hydroxy-5-methylphenyl)-6-hexyl-4-methylphenol |
InChI |
InChI=1S/C24H34O2/c1-7-8-9-10-11-18-12-16(2)13-19(22(18)25)20-14-17(3)15-21(23(20)26)24(4,5)6/h12-15,25-26H,7-11H2,1-6H3 |
InChI-Schlüssel |
BVSAODQLFFRZOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C(=CC(=C1)C)C2=C(C(=CC(=C2)C)C(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)






![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)

![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)

